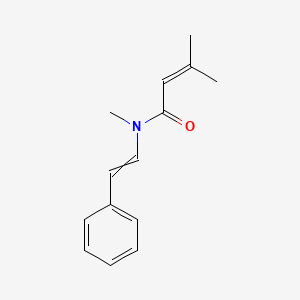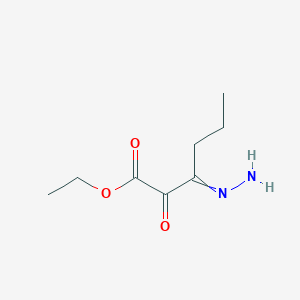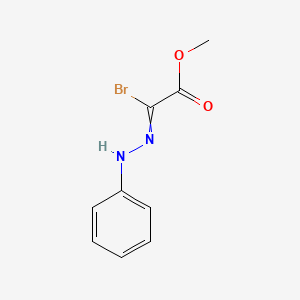![molecular formula C9H10FN3S B12550651 Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- CAS No. 149634-41-3](/img/structure/B12550651.png)
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- is a chemical compound with a complex structure that includes a hydrazone and a urea derivative
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- typically involves the reaction of hydrazinecarbothioamide with 2-fluorobenzaldehyde under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or other purification techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivative.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents and nucleophiles are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Wirkmechanismus
The mechanism of action of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby altering their function. This interaction can lead to changes in cellular pathways and biological activities .
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- can be compared with other similar compounds, such as:
Hydrazinecarbothioamide: Lacks the fluorophenyl group, making it less reactive in certain chemical reactions.
2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarbothioamide: Similar structure but with a different position of the fluorine atom, which can affect its reactivity and applications.
These comparisons highlight the unique properties of Hydrazinecarbothioamide, 2-[1-(2-fluorophenyl)ethylidene]- and its potential advantages in various applications.
Eigenschaften
CAS-Nummer |
149634-41-3 |
|---|---|
Molekularformel |
C9H10FN3S |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
[1-(2-fluorophenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H10FN3S/c1-6(12-13-9(11)14)7-4-2-3-5-8(7)10/h2-5H,1H3,(H3,11,13,14) |
InChI-Schlüssel |
SYTQZZSJLXTVMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=NNC(=S)N)C1=CC=CC=C1F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(4-Nonylphenoxy)-3-[(prop-2-en-1-yl)oxy]propan-2-ol](/img/structure/B12550582.png)


![N-Methyl-N-[1-(4-methylphenyl)vinyl]acetamide](/img/structure/B12550599.png)

![1,1'-[3-(Trifluoromethyl)pent-1-ene-3,5-diyl]dibenzene](/img/structure/B12550620.png)
![3-(5-{[(4-Hydroxyphenyl)methyl]amino}pyridin-3-yl)benzamide](/img/structure/B12550624.png)





![Diselenide, bis[(2-methylphenyl)methyl]](/img/structure/B12550667.png)
